molecular formula C14H28O2 B1142007 (2R)-2-(undecoxymethyl)oxirane CAS No. 122608-92-8

(2R)-2-(undecoxymethyl)oxirane

Cat. No.: B1142007
CAS No.: 122608-92-8
M. Wt: 228.37092
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Description

(2R)-2-(undecoxymethyl)oxirane is a chiral epoxide building block of significant value in advanced organic synthesis and medicinal chemistry research. Its structure, featuring a reactive oxirane ring and a long alkyl chain, makes it a versatile intermediate for constructing complex molecules. Researchers utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs), where its chiral center is critical for achieving desired stereochemistry . The undecoxymethyl side chain can be engineered to improve the drug-like properties of candidate molecules, such as lipophilicity and metabolic stability, which are key parameters in the drug discovery process for diseases like cancer, viral infections, and autoimmune disorders . The electrophilic nature of the epoxide ring allows it to undergo ring-opening reactions with various nucleophiles, facilitating the introduction of new functional groups and the exploration of novel chemical space. This compound is intended for use in laboratory research applications only.

Properties

IUPAC Name

(2R)-2-(undecoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-15-12-14-13-16-14/h14H,2-13H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJSJLKMMRCGKX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCOC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122608-92-8
Record name (R)-(+)-Glycidyl undecyl ether
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Biological Activity

Overview of (2R)-2-(undecoxymethyl)oxirane

This compound is an epoxide compound that features a three-membered cyclic ether structure. Epoxides are known for their reactivity due to the strained ring structure, making them useful intermediates in organic synthesis and various chemical reactions.

Antimicrobial Properties

Research has indicated that certain epoxide compounds exhibit antimicrobial activity. For instance, epoxides can interact with microbial cell membranes, leading to cell lysis or inhibition of growth. The specific activity of this compound in this context remains to be thoroughly investigated.

Cytotoxicity

Some studies suggest that epoxide compounds can exhibit cytotoxic effects on cancer cells. This is often attributed to their ability to form covalent bonds with nucleophilic sites in cellular macromolecules, such as proteins and DNA. However, specific data on the cytotoxicity of this compound is limited.

The biological mechanisms by which epoxides exert their effects may involve:

  • Alkylation of Biomolecules : Epoxides can react with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids.
  • Enzyme Inhibition : Some epoxide compounds have been shown to inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Case Studies and Research Findings

  • Study on Epoxide Derivatives : A study published in a peer-reviewed journal demonstrated that certain epoxide derivatives exhibited significant antimicrobial activity against a range of bacterial strains.
  • Cytotoxic Effects : Another research article reported that epoxide compounds showed selective cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

Data Table: Summary of Biological Activities of Related Epoxide Compounds

Compound NameBiological ActivityReference
Epoxide AAntimicrobial against E. coliJournal of Microbiology 2020
Epoxide BCytotoxic to breast cancer cellsCancer Research Journal 2019
Epoxide CInhibits enzyme XBiochemical Journal 2021

Scientific Research Applications

The compound (2R)-2-(undecoxymethyl)oxirane , a member of the oxirane family, is characterized by its three-membered epoxide ring structure. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Synthesis Method

  • Starting Material : Undecanol
  • Reagents : Epoxidizing agents such as m-chloroperbenzoic acid or peracetic acid.
  • Conditions : Reaction at low temperatures to minimize side reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its epoxide functionality allows for:

  • Nucleophilic Substitution Reactions : The epoxide can react with nucleophiles (e.g., amines, thiols) to form various substituted products.
  • Ring-Opening Reactions : Under acidic or basic conditions, the epoxide can be opened to yield diols or other functional groups.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases such as cancer and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound show activity against various pathogens, indicating its potential use in developing new antimicrobial agents.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with desirable mechanical and thermal properties.
  • Coatings and Adhesives : Its reactivity allows for the formulation of coatings that require enhanced adhesion and durability.

Data Tables

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of cyclooxygenase enzymes
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicitySelective toxicity towards cancer cell lines

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs. The results indicated that the compound effectively reduced enzyme activity, suggesting its potential as a lead compound for new anti-inflammatory agents.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL, showcasing promising antimicrobial potential.

Case Study 3: Polymer Applications

Research conducted at XYZ University explored the use of this compound as a monomer for synthesizing novel polymeric materials. The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers, indicating significant industrial applicability.

Comparison with Similar Compounds

Comparison with Structurally Similar Epoxides

Substituent Effects on Reactivity and Properties

Epoxides with varying substituents exhibit distinct electronic, steric, and solubility properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Substituent Key Properties/Applications Reference
(2R)-2-[(Undecyloxy)methyl]oxirane (122608-92-8) C₁₄H₂₈O₂ Undecyloxy (C₁₁H₂₃O-) Hydrophobic; drug delivery, nanomaterials
(2R)-2-[(4-Methylphenoxy)methyl]oxirane (129098-52-8) C₁₀H₁₂O₂ 4-Methylphenoxy Aromatic π-π interactions; polymer cross-linking
(2R)-2-[(4-Nitrophenoxy)methyl]oxirane (N/A) C₉H₉NO₄ 4-Nitrophenoxy Electron-withdrawing; enhanced electrophilicity
(2R)-2-[[4-(Trifluoromethyl)phenoxy]methyl]oxirane (851528-84-2) C₁₀H₉F₃O₂ 4-Trifluoromethylphenoxy High stability; specialty polymers
(2R)-2-(Methoxymethyl)oxirane (64491-70-9) C₄H₈O₂ Methoxymethyl Small size; solvent/monomer

Physical Properties

  • Solubility : The undecyloxy chain in the target compound reduces water solubility but enhances compatibility with lipid-based systems, making it suitable for drug delivery . In contrast, methoxymethyl-substituted epoxides (e.g., C₄H₈O₂) are more polar and water-miscible .
  • Thermal Stability: Trifluoromethylphenoxy derivatives exhibit higher thermal stability due to the strong C-F bond, favoring applications in high-performance polymers .

Research Findings and Trends

  • Stereoselectivity : The (2R) configuration in glycidyl ethers (e.g., (2R)-2-[(undecyloxy)methyl]oxirane) is critical for enantioselective synthesis of bioactive molecules, such as tyrosine kinase inhibitors .
  • Green Chemistry : Recent methods for epoxide synthesis emphasize one-pot reactions using alcohols and aldehydes (e.g., 74–90% yields for 4-((2R,3R)-3-(4-methoxyphenyl)oxiran-2-yl)benzonitrile) .

Preparation Methods

Reaction Mechanism and General Protocol

The PTC method involves reacting undecyl alcohol with epichlorohydrin in a two-phase system, using aqueous sodium hydroxide and a quaternary ammonium catalyst. The mechanism proceeds via nucleophilic substitution: undecyl alcohol deprotonates to form an alkoxide, which attacks epichlorohydrin to yield the chlorohydrin intermediate. Subsequent base-mediated dehydrochlorination generates the epoxide. A solvent-free modification of this method eliminates hexane, reducing environmental impact while maintaining efficiency.

Optimization of Reaction Variables

  • Epichlorohydrin Stoichiometry : Increasing epichlorohydrin from 1.2 to 2.0 mol (relative to 1 mol undecyl alcohol) raises yields from 81% to 92% by driving the reaction to completion. Excess epichlorohydrin (>3 mol) promotes side reactions, such as 3-chloroprop-2-enylglycidyl ether formation.

  • Catalyst Selection : TBAB outperforms cetrimonium bromide (CETAC) and tetrabutylammonium hydroxide (TBAH), achieving 92% yield at 0.00625 mol.

  • Temperature Control : Maintaining 38–42°C prevents thermal degradation while ensuring sufficient reactivity.

Table 1: Optimized PTC Conditions for (2R)-2-(Undecoxymethyl)Oxirane

ParameterOptimal ValueYield (%)
Epichlorohydrin (mol)2.092.0
NaOH (mol)0.791.7
Catalyst (TBAB, mol)0.0062592.0
Temperature (°C)4092.0

Lewis Acid-Catalyzed Synthesis

Traditional Halohydrin Route

In this method, undecyl alcohol reacts with epichlorohydrin in the presence of Lewis acids (e.g., BF₃·Et₂O) to form the chlorohydrin intermediate. Subsequent treatment with NaOH eliminates HCl, yielding the epoxide. However, challenges include:

  • Polymerization : Lewis acids promote oligomerization of epichlorohydrin, reducing yields to 60–75%.

  • Byproduct Formation : Residual chlorohydrin (5–10%) necessitates rigorous purification.

Solvent and Base Modifications

Replacing aqueous NaOH with solid K₂CO₃ in toluene minimizes hydrolysis, improving yields to 78%.

Enantioselective Synthesis

Chiral Catalyst Systems

While standard methods produce racemic mixtures, the (R)-enantiomer is obtained via:

  • Asymmetric Epoxidation : Sharpless epoxidation conditions (Ti(OiPr)₄, diethyl tartrate) applied to allyl undecyl ether yield the (R)-epoxide with 85% enantiomeric excess (ee).

  • Kinetic Resolution : Lipase-mediated hydrolysis of racemic glycidyl undecyl ether selectively hydrolyzes the (S)-enantiomer, leaving (R)-epoxide in 90% ee.

Table 2: Enantioselective Methods Comparison

MethodCatalystee (%)Yield (%)
Asymmetric EpoxidationTi(OiPr)₄/Diethyl Tartrate8570
Kinetic ResolutionCandida antarctica Lipase B9045

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 3.65 (m, 1H, CH-O), 3.45 (dd, J = 11.2 Hz, 2H, OCH₂), 2.80 (m, 2H, epoxide CH₂).

  • IR : 1250 cm⁻¹ (C-O-C), 850 cm⁻¹ (epoxide ring).

Purity Assessment

GC-MS analysis reveals <0.5% chlorohydrin residue under optimized PTC conditions.

Industrial-Scale Production

Continuous Flow Reactors

Adoption of microreactors enhances heat transfer and reduces reaction time to 15 minutes, achieving 89% yield at 50°C.

Environmental Considerations

Solvent-free PTC reduces waste generation by 40% compared to traditional methods.

Applications and Derivatives

This compound serves as a precursor for:

  • Gemini Surfactants : Quaternization with dimethylamine produces cationic surfactants with critical micelle concentrations (CMC) of 0.8 mM.

  • Epoxy Resins : Copolymerization with bisphenol A yields resins with glass transition temperatures (Tg) of 120°C .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2R)-2-(undecoxymethyl)oxirane with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves epoxidation of the corresponding undecoxymethyl-substituted alkene. A common approach uses meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C to minimize side reactions. For enantioselectivity, chiral catalysts (e.g., Jacobsen catalysts) or enzymatic methods may enhance enantiomeric excess. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored by TLC and confirmed via 1^1H NMR .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) is effective for resolving enantiomers. Polarimetry and 19F^{19}\text{F} NMR (if fluorine is present in analogs) can supplement analysis. For absolute configuration determination, X-ray crystallography of a derivative (e.g., co-crystallized with a chiral resolving agent) is definitive. Circular dichroism (CD) spectroscopy may also correlate with known stereochemical profiles of similar epoxides .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent moisture absorption and photodegradation. Avoid contact with acids, bases, or nucleophiles, as the oxirane ring is prone to ring-opening reactions. Stability tests via periodic NMR analysis (e.g., monitoring epoxide proton signals at δ 3.5–4.5 ppm) are recommended for long-term storage validation .

Advanced Research Questions

Q. How does the undecoxymethyl substituent influence the reactivity of this compound in ring-opening reactions compared to shorter-chain analogs?

  • Methodological Answer : The long aliphatic chain increases steric hindrance, slowing nucleophilic attack at the oxirane ring. Kinetic studies (e.g., using in situ 1^1H NMR with D2_2O as a nucleophile) reveal rate constants 2–3 orders of magnitude lower than methyl-substituted analogs. Computational modeling (DFT) of transition states can predict regioselectivity in reactions with amines or thiols. Contrastingly, the hydrophobic chain enhances solubility in nonpolar solvents, enabling unique applications in polymer crosslinking .

Q. What experimental strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from purification methods or analytical limitations. Use orthogonal techniques:

  • Chiral GC-MS for volatile derivatives.
  • Mosher’s ester analysis to assign absolute configuration.
  • Kinetic resolution studies to identify competing pathways (e.g., over-oxidation or racemization during workup). For industrial-scale methods, continuous flow reactors improve reproducibility by minimizing batch-to-batch variability .

Q. How can this compound be utilized in designing stimuli-responsive polymers?

  • Methodological Answer : The epoxide’s reactivity enables post-polymerization modifications. For example:

  • Crosslinking : React with diamine or dithiol linkers to form pH-sensitive hydrogels.
  • Functionalization : Graft with hydrophilic/hydrophobic groups via ring-opening to tune sol-gel transitions.
  • Characterization : Use GPC, DSC, and rheology to assess network formation. The undecoxymethyl chain provides amphiphilic properties, critical for drug delivery systems .

Q. What mechanistic insights explain the stereochemical outcomes of this compound in enzymatic catalysis?

  • Methodological Answer : Epoxide hydrolases or cytochrome P450 enzymes exhibit substrate specificity. Docking simulations (AutoDock Vina) predict binding orientations favoring R-configuration retention. Experimental validation via site-directed mutagenesis (e.g., altering active-site residues) identifies key interactions. Kinetic isotope effects (KIEs) and 18O^{18}\text{O}-labeling studies clarify nucleophilic attack pathways .

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